molecular formula C7H8N2O2 B15344911 1-(1H-Imidazol-1-yl)butane-1,3-dione

1-(1H-Imidazol-1-yl)butane-1,3-dione

Cat. No.: B15344911
M. Wt: 152.15 g/mol
InChI Key: PQGKOTLSKNLYOV-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-1-yl)butane-1,3-dione is a diketone derivative functionalized with a 1H-imidazole substituent. These compounds typically exhibit reactivity at the diketone moiety and biological activity influenced by the imidazole group, which is known for its role in coordination chemistry and pharmaceutical applications .

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

1-imidazol-1-ylbutane-1,3-dione

InChI

InChI=1S/C7H8N2O2/c1-6(10)4-7(11)9-3-2-8-5-9/h2-3,5H,4H2,1H3

InChI Key

PQGKOTLSKNLYOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)N1C=CN=C1

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Imidazole, 1-(1,3-dioxobutyl)-(9CI) typically involves the reaction of imidazole with a suitable 1,3-dioxobutyl precursor under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

1H-Imidazole, 1-(1,3-dioxobutyl)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Imidazole, 1-(1,3-dioxobutyl)-(9CI) has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-(1,3-dioxobutyl)-(9CI) involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The 1,3-dioxobutyl group may also play a role in modulating the compound’s activity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 1-(1H-imidazol-1-yl)butane-1,3-dione analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Physical State Key Properties
This compound 1H-imidazol-1-yl C₇H₈N₂O₂ 166.18 (estimated) Not reported Hypothesized reactivity at β-diketone and imidazole N-atoms
1-(1-Methyl-1H-imidazol-4-yl)butane-1,3-dione 1-methyl-1H-imidazol-4-yl C₈H₁₀N₂O₂ 166.18 Not reported Methyl substitution may enhance stability; no biological data available
1-(4-Methylphenyl)butane-1,3-dione 4-methylphenyl C₁₂H₁₄O₂ 190.24 Colorless to yellowish liquid Used as a ligand in coordination chemistry; liquid at room temperature
1-(3-Chlorophenyl)butane-1,3-dione 3-chlorophenyl C₁₀H₈ClFO₂ 214.62 Solid Halogen substitution increases polarity; used in synthetic intermediates
3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one 1H-imidazol-1-yl, phenyl C₁₂H₁₂N₂O 200.24 Crystalline solid Hydrogen-bonded helical chains in crystal structure; chiral applications

Biological Activity

1-(1H-Imidazol-1-yl)butane-1,3-dione is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and antifungal activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure features an imidazole ring, which is known for its biological significance in various natural products and pharmaceuticals. The presence of the butane-1,3-dione moiety contributes to its reactivity and potential biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study conducted by Madhavilatha et al. (2018) synthesized a series of oxadiazole derivatives related to imidazole compounds and evaluated their anticancer activity against several human cancer cell lines, including HeLa (cervical), MDA-MB-231 (breast), and DU-145 (prostate). The results demonstrated that certain derivatives showed potent anticancer activity by inhibiting tubulin polymerization, which is crucial for cancer cell proliferation .

CompoundCell LineIC50 (µM)Mechanism of Action
1aHeLa5.0Inhibits tubulin polymerization
1bMDA-MB-2314.5Disrupts microtubule assembly
1cDU-1456.0Induces apoptosis

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Compounds with imidazole rings are known to exhibit activity against both Gram-positive and Gram-negative bacteria.

Research Findings

A comprehensive evaluation of various imidazole derivatives showed promising antibacterial activity. For instance, a study found that imidazole-based compounds displayed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

CompoundTarget BacteriaMIC (mg/mL)
Imidazole Derivative AS. aureus0.0039
Imidazole Derivative BE. coli0.0195

Antifungal Activity

In addition to antibacterial properties, the antifungal activity of this compound has been explored. Alkaloids and their derivatives often show effectiveness against fungal pathogens.

Case Study: Fungal Inhibition

A study assessing the antifungal effects of various monomeric alkaloids indicated that certain imidazole derivatives had significant activity against Candida albicans, with inhibition zones ranging from 18 mm to 24 mm depending on the concentration .

CompoundFungal StrainInhibition Zone (mm)
Imidazole Derivative CC. albicans22
Imidazole Derivative DC. albicans19

Q & A

Q. What are the optimal synthetic routes for preparing 1-(1H-Imidazol-1-yl)butane-1,3-dione, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with the functionalization of butane-1,3-dione. Key steps include:

Imidazole Substitution : React butane-1,3-dione with 1H-imidazole under nucleophilic conditions (e.g., using a base like NaH in anhydrous THF at 0–5°C).

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.

  • Optimization Tips :
  • Temperature Control : Maintain low temperatures to avoid side reactions (e.g., keto-enol tautomerization).
  • Catalyst Screening : Test bases (e.g., K₂CO₃, DBU) to improve yield .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
TechniquePurposeExample Parameters
¹H/¹³C NMR Confirm structure and substituent positionsDMSO-d₆ solvent; δ 8.5–9.0 ppm (imidazole protons)
IR Spectroscopy Identify carbonyl (C=O) and C-N stretches~1700 cm⁻¹ (dione), ~1600 cm⁻¹ (imidazole)
X-ray Diffraction Resolve crystal structureSHELXL refinement (monoclinic P2₁/c space group)
  • Cross-Validation : Combine NMR and X-ray data to resolve ambiguities in tautomeric forms .

Advanced Questions

Q. How can researchers resolve contradictions between experimental and computational data during structural elucidation?

  • Methodological Answer :

Q. Multi-Technique Approach :

  • Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations, especially for overlapping signals .
  • Compare experimental X-ray crystallography data (e.g., bond lengths/angles) with DFT calculations (B3LYP/6-311+G(d,p)) .

Q. Error Analysis :

  • Assess solvent effects in computational models (e.g., PCM for polar aprotic solvents).
  • Re-examine crystallization conditions (e.g., solvent polarity impacting tautomer stability) .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

  • Methodological Answer :
  • Coordination Chemistry : Screen for metal-binding activity (e.g., platinum complexes for anticancer assays) by reacting with PtCl₂ in aqueous ethanol .
  • Enzyme Inhibition Studies :

Target Selection : Focus on enzymes with imidazole-binding pockets (e.g., cytochrome P450).

Kinetic Assays : Use fluorogenic substrates to measure IC₅₀ values .

  • Data Interpretation : Normalize activity against controls (e.g., imidazole-free analogs) to isolate scaffold-specific effects .

Q. How can reaction mechanisms involving this compound be probed experimentally?

  • Methodological Answer :
  • Isotopic Labeling : Introduce ¹³C at the carbonyl group to track keto-enol equilibria via NMR .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates.
  • Trapping Intermediates : Use low-temperature NMR (-80°C in CD₂Cl₂) to stabilize reactive species .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?

  • Methodological Answer :

Q. Batch Comparison :

  • Perform TLC/HPLC to check for impurities.
  • Re-crystallize from different solvents (e.g., ethanol vs. dichloromethane) to assess polymorphic forms .

Q. Environmental Factors :

  • Test hygroscopicity: Dry samples under vacuum (24 h) to eliminate solvent/water interference in IR .

Collaborative Validation : Share raw data (e.g., .cif files for X-ray) with independent labs for cross-verification .

Advanced Method Development

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • Software : Use Gaussian or ORCA for DFT calculations.
  • Workflow :

Geometry Optimization : Minimize energy at B3LYP/6-31G(d).

Transition State Search : Apply Nudged Elastic Band (NEB) method for reaction pathways.

Solvent Modeling : Include implicit solvent (e.g., SMD for DMSO) to mimic experimental conditions .

  • Validation : Compare computed activation energies with experimental Arrhenius plots .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal contact (imidazoles can cause irritation) .
  • Ventilation : Use fume hoods for reactions involving volatile bases (e.g., NaH).
  • Waste Disposal : Quench reactive intermediates (e.g., with aqueous NH₄Cl) before disposal .

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